3-(2,4,5-Trifluorophenyl)isoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4,5-Trifluorophenyl)-1,2-oxazol-5-amine is an organic compound characterized by the presence of a trifluorophenyl group attached to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-trifluorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 2,4,5-trifluoroaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C)
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid
Solvent: Polar solvents like ethanol or methanol
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to isolate the desired product
Safety measures: To handle the toxic and corrosive reagents used in the synthesis
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4,5-Trifluorophenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxazole derivatives
Reduction: Reduction reactions can yield amine derivatives
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation products: Oxazole derivatives with various functional groups
Reduction products: Amine derivatives with potential biological activity
Substitution products: Functionalized oxazole compounds with diverse applications
Wissenschaftliche Forschungsanwendungen
3-(2,4,5-Trifluorophenyl)-1,2-oxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules
Biology: Investigated for its potential as a bioactive compound in drug discovery
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and inflammation
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Wirkmechanismus
The mechanism of action of 3-(2,4,5-trifluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in cellular signaling pathways
Pathways: Modulation of pathways related to inflammation, cell proliferation, and apoptosis
Effects: Inhibition of enzyme activity or receptor binding, leading to altered cellular responses
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,5-Trifluorophenylacetic acid
- 2,4,5-Trifluorophenyl isocyanate
- 2,4,5-Trifluorophenylacetonitrile
Uniqueness
3-(2,4,5-Trifluorophenyl)-1,2-oxazol-5-amine is unique due to its oxazole ring structure combined with the trifluorophenyl group, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential bioactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H5F3N2O |
---|---|
Molekulargewicht |
214.14 g/mol |
IUPAC-Name |
3-(2,4,5-trifluorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H5F3N2O/c10-5-2-7(12)6(11)1-4(5)8-3-9(13)15-14-8/h1-3H,13H2 |
InChI-Schlüssel |
BXVRQOCEVFRQKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)F)F)C2=NOC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.